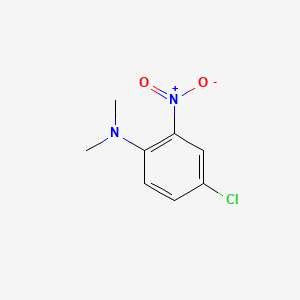

4-chloro-N,N-dimethyl-2-nitroaniline

Übersicht

Beschreibung

4-chloro-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the ortho position and a chlorine atom at the para position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-chloro-N,N-dimethyl-2-nitroaniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-N,N-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the ortho position relative to the amino group.

Another method involves the direct chlorination of N,N-dimethyl-2-nitroaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced separation techniques such as distillation and crystallization helps in the purification of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the methyl groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 4-chloro-N,N-dimethyl-1,2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-chloro-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-chloro-N,N-dimethyl-2-nitroaniline typically involves the reaction of 4-chloroaniline with nitro compounds under controlled conditions. The compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR)

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Ultraviolet-Visible Spectroscopy (UV-Vis)

These techniques help confirm the structure and purity of the synthesized compound, which is crucial for its application in research and development.

A. Biological Studies

This compound has been investigated for its biological properties. It is noted for potential mutagenic effects, which are critical in toxicological studies. Research indicates that compounds with similar structures can exhibit varying degrees of mutagenicity, making them valuable for understanding genetic mutations and cancer research .

B. Analytical Chemistry

This compound is utilized in analytical chemistry for:

- High-Performance Liquid Chromatography (HPLC) : It can be separated and analyzed using reverse-phase HPLC techniques, which are essential for determining the purity and concentration of samples in pharmacokinetic studies .

| Application | Details |

|---|---|

| HPLC Method | Utilizes acetonitrile and water as mobile phases; suitable for mass spectrometry applications. |

C. Nonlinear Optical (NLO) Applications

Recent studies suggest that derivatives of nitroanilines exhibit promising nonlinear optical properties. The electronic structure of this compound may allow it to be effective in NLO applications, such as optical switching and frequency conversion, due to its electron-donating and electron-withdrawing groups .

A. Dye Manufacturing

The compound is also used in the dye industry due to its ability to form colored complexes with various substrates. It is effective in dyeing cotton, silk, and polyester fibers, providing vibrant colors that are durable under various conditions .

B. Chemical Intermediates

As a chemical intermediate, this compound serves as a precursor for synthesizing other complex organic compounds used in pharmaceuticals and agrochemicals.

Case Studies

- Mutagenicity Assessment : A study conducted on nitroaniline derivatives demonstrated that this compound showed significant mutagenic activity when tested on bacterial strains, highlighting its relevance in environmental toxicology .

- HPLC Method Development : A recent publication detailed the development of a robust HPLC method for analyzing this compound in pharmaceutical formulations, emphasizing its importance in quality control processes .

Wirkmechanismus

The mechanism of action of 4-chloro-N,N-dimethyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom and dimethylamino group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

4-chloro-N,N-dimethyl-2-nitroaniline can be compared with other similar compounds such as:

4-chloro-2-nitroaniline: Lacks the dimethylamino group, leading to different reactivity and applications.

4-bromo-N,N-dimethyl-2-nitroaniline: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity.

2-chloro-4-nitroaniline: Different substitution pattern, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Biologische Aktivität

4-Chloro-N,N-dimethyl-2-nitroaniline (CDNA) is an organic compound with the molecular formula and a molecular weight of approximately 200.62 g/mol. It features a nitro group (-NO₂) and a chlorine atom attached to a benzene ring, along with two dimethylamino groups (-N(CH₃)₂). This compound is part of the nitroaniline family, which is known for its diverse biological activities.

- CAS Number : 17815-99-5

- IUPAC Name : this compound

- Molecular Structure :

Biological Activity

This compound exhibits various biological activities, making it a subject of interest in pharmacological and toxicological research. Its activities can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that CDNA has potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is believed to be a significant mechanism behind its antimicrobial effects.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

2. Cytotoxicity

The cytotoxic effects of CDNA have been evaluated in various cell lines, including human cancer cells. Studies suggest that CDNA can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | ROS generation |

3. Enzyme Inhibition

CDNA has been shown to inhibit specific enzymes, which can affect various biochemical pathways. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of CDNA against multidrug-resistant strains of E. coli. The results showed that CDNA exhibited significant antibacterial activity, with potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In another study, CDNA was tested on several human cancer cell lines. The findings revealed that CDNA not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer therapeutic agent.

Toxicological Considerations

While CDNA shows promising biological activities, its toxicity profile must be considered. The compound has been classified under hazardous substances due to its potential health risks upon exposure.

| Toxicity Type | Description |

|---|---|

| Acute Toxicity | May cause irritation to skin and eyes |

| Chronic Toxicity | Potential carcinogen; requires further study |

Eigenschaften

IUPAC Name |

4-chloro-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMAYFFYZHAPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499458 | |

| Record name | 4-Chloro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17815-99-5 | |

| Record name | 4-Chloro-N,N-dimethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17815-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.